四羰基镍

描述

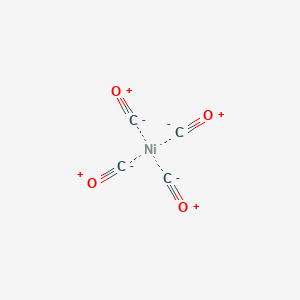

Nickel Tetracarbonyl (IUPAC name: tetracarbonylnickel) is a nickel(0) organometallic compound with the formula Ni(CO)4 . This colorless liquid is the principal carbonyl of nickel . It is an intermediate in the Mond process for producing very high-purity nickel and a reagent in organometallic chemistry .

Synthesis Analysis

Nickel Tetracarbonyl was first synthesized in 1890 by Ludwig Mond by the direct reaction of nickel metal with carbon monoxide . This pioneering work foreshadowed the existence of many other metal carbonyl compounds, including those of vanadium, chromium, manganese, iron, and cobalt .Molecular Structure Analysis

The molecular structure of Nickel Tetracarbonyl is tetrahedral . The molecular weight is 170.73 g/mol .Chemical Reactions Analysis

The chemical reaction of Nickel Tetracarbonyl involves the loss of carbonyl ligands from gas-phase nickel tetracarbonyl following ultraviolet photoexcitation . Here, nickel tetracarbonyl undergoes prompt dissociation to produce nickel tricarbonyl in a singlet excited state . This electronically excited tricarbonyl loses another CO group over tens of picoseconds .Physical and Chemical Properties Analysis

Nickel Tetracarbonyl is a colorless to yellow liquid with a musty odor . It has a density of 1.319 g/cm3, a melting point of -17.2 °C, and a boiling point of 43 °C . It is soluble in water and miscible in most organic solvents .科学研究应用

合成镍纳米颗粒:四羰基镍是合成高纯度镍纳米颗粒的有前途的前体。这些纳米颗粒在催化、纳米电子学和能量存储方面有应用。通过控制合成过程,颗粒尺寸可以从3到140纳米不等,具有不同的晶体习性,如多晶、单晶或多晶孪晶颗粒 (E. Kauffeldt & T. Kauffeldt, 2006)。

生产耐磨涂层:四羰基镍用于通过化学气相沉积在氧化铝颗粒等表面上开发包覆粉末。这种方法可以制备耐磨涂层,有助于增强在恶劣条件下使用的设备的使用寿命。该过程设计为生态安全,最大限度地减少环境和健康影响 (V. Kozyrev, M. Petrov, & L. V. Kozyreva, 2016)。

分子结构分析:已对气态四羰基镍的分子结构进行了研究,提供了其键距和振动幅度的见解。这项基础研究对于理解分子水平上的四羰基镍的性质和行为具有重要意义 (L. Hedberg, T. Iijima, & K. Hedberg, 1979)。

镍沉积技术研究:四羰基镍已被用作研究加热镍表面上氮覆盖的探针。这项研究有助于理解镍微结构的沉积动力学,这对于各种工业应用至关重要 (S. Boughaba & G. Auvert, 1994)。

光化学合成应用:已开发了一种方法,通过UV辐射在低分子量有机酸存在下将无机镍盐转化为四羰基镍。这种方法可能在材料化学和镍的提取冶金中有用 (Xu-ming Guo, R. Sturgeon, Z. Mester, & G. Gardner, 2004)。

加氢转化催化剂:四羰基镍已被用于制备活性和可回收的基于镍的加氢转化催化剂。这项研究突出了四羰基镍在催化应用中的有效性,特别是在一氧化碳加氢成烃中 (Zheng Yang, Xianyong Wei, Min Zhang, & Z. Zong, 2018)。

作用机制

安全和危害

Nickel Tetracarbonyl is classified as an extremely hazardous substance . It is a potential occupational carcinogen and may be fatal if absorbed through the skin or inhaled due to its high volatility . It is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .

未来方向

Recent research has employed ultrafast mid-infrared transient absorption spectroscopy to probe the rapid loss of carbonyl ligands from gas-phase nickel tetracarbonyl following ultraviolet photoexcitation . This research suggests the presence of a parallel, concerted dissociation mechanism to produce nickel dicarbonyl in a triplet excited state, which likely dissociates to nickel monocarbonyl . This could open up new avenues for the use of Nickel Tetracarbonyl in various applications.

属性

CAS 编号 |

13463-39-3 |

|---|---|

分子式 |

C4NiO4 |

分子量 |

170.73 g/mol |

IUPAC 名称 |

carbon monoxide;nickel |

InChI |

InChI=1S/4CO.Ni/c4*1-2; |

InChI 键 |

AWDHUGLHGCVIEG-UHFFFAOYSA-N |

SMILES |

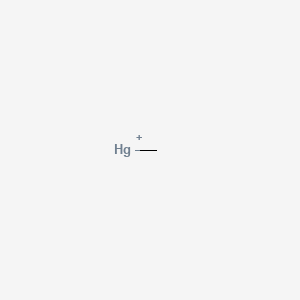

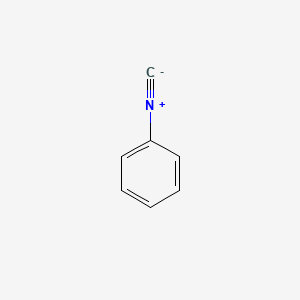

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni] |

规范 SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni] |

沸点 |

43 °C |

密度 |

Relative density (water = 1): 1.3 |

熔点 |

-25 °C |

| 13463-39-3 | |

物理描述 |

VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. |

溶解度 |

Solubility in water, g/l at 20 °C: 0.02 (practically insoluble) |

同义词 |

nickel carbonyl nickel tetracarbonyl |

蒸汽密度 |

Relative vapor density (air = 1): 5.9 |

蒸汽压力 |

Vapor pressure, kPa at 25.8 °C: 53 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。